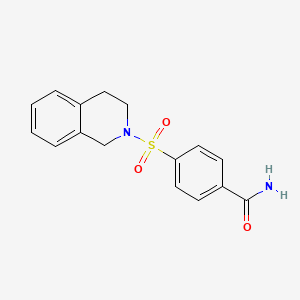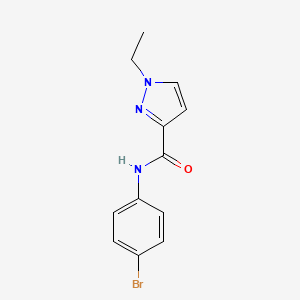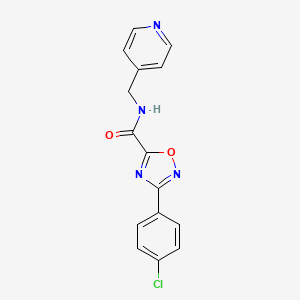
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
The synthesis of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under specific reaction conditions. For example, the reaction of 4-chlorobenzohydrazide with pyridine-4-carbonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can lead to the formation of the oxadiazole ring.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the oxadiazole intermediate with an appropriate amine, such as pyridin-4-ylmethylamine, under suitable conditions. This step may require the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of reduced derivatives with altered chemical structures.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives. These reactions can be carried out under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents for the treatment of infectious diseases and cancer.
Medicine: The compound’s potential as a drug candidate has been investigated in preclinical studies. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for the development of new drugs for various medical conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound may interact with receptors on the surface of microbial cells, disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: This compound lacks the pyridinylmethyl group, which may result in different chemical and biological properties.
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a pyridin-2-ylmethyl group instead of a pyridin-4-ylmethyl group, which may affect its binding affinity and specificity for molecular targets.
3-(4-bromophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-3-1-11(2-4-12)13-19-15(22-20-13)14(21)18-9-10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBAXVHBVSPKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(4-acetamidophenoxy)methyl]benzoate](/img/structure/B5471489.png)
![4-[2-(benzoylamino)-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5471499.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea](/img/structure/B5471508.png)
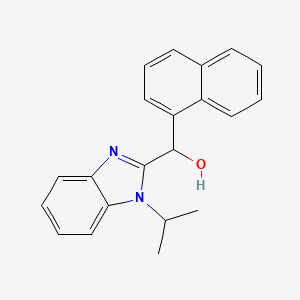
![3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5471524.png)
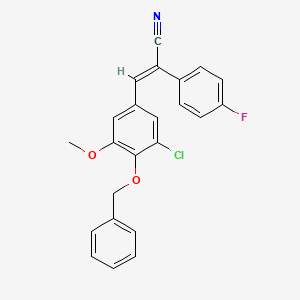
![2'-butyl-1-[1-(1,3-thiazol-2-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5471541.png)
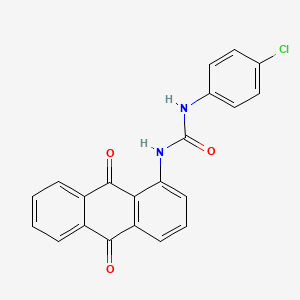
![1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5471548.png)
![2-iodo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5471553.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid](/img/structure/B5471559.png)
